molecular formula C7H14ClNO B2705433 (1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride CAS No. 2173996-83-1

(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

Cat. No. B2705433
CAS RN: 2173996-83-1
M. Wt: 163.65
InChI Key: BIXXSQBQDHGGSW-IXUZKAFRSA-N
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Description

“(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride” is a chemical compound with the formula C8H16ClN . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been a subject of research in the synthesis of chiral 2,6-bridged morpholine systems, highlighting its utility in creating trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane. This process involves several steps, starting from 1-amino-1-deoxy-D-glucitol, showcasing the compound's role in generating complex molecular architectures (Kilonda et al., 1995).

Conformational Analysis and Substituent Effects

  • Research has also delved into understanding the conformational dependence of spin-spin coupling constants in compounds structurally related to "(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride", illustrating the significance of these analyses in determining molecular geometry and electronic structure (Berger, 1978).

Applications in Synthesis of Derivatives

  • The compound serves as a precursor in the synthesis of various derivatives with potential biological activities. For example, amides of 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo [2.2.2]octan-6-amine showing depressant and antiarrhythmic activities, underline the compound's utility in medicinal chemistry (Mariani et al., 1989).

Structural and Kinetic Investigations

  • Investigations into the molecular conformation and its effects on supramolecular structures of related bicyclic compounds offer insights into the design of new materials with specific physical or chemical properties. Such studies emphasize the compound's relevance in materials science and crystal engineering (Foces-Foces et al., 2007).

Potential as Building Blocks for New Compounds

  • The compound and its derivatives have been explored as building blocks for new compounds with unique properties, such as the synthesis of potent nonpeptide antagonists of the substance P (NK1) receptor, showcasing its application in the development of new therapeutic agents (Snider et al., 1991).

Safety and Hazards

The safety information for rac-(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful to aquatic life with long lasting effects .

properties

IUPAC Name

(1S,6R,7R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXXSQBQDHGGSW-IXUZKAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H]2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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